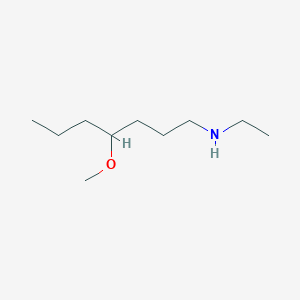
Ethyl-(4-methoxy-heptyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Ethyl-4-methoxyheptan-1-amine is an organic compound classified as an amine. Amines are organic compounds that contain a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features an ethyl group and a methoxy group attached to a heptane backbone, with the amine functional group located at the first carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-4-methoxyheptan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-methoxyheptan-1-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-methoxyheptan-1-amine.
Reagent: Ethyl halide (e.g., ethyl bromide or ethyl iodide).
Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of n-Ethyl-4-methoxyheptan-1-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
n-Ethyl-4-methoxyheptan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thioethers.
Aplicaciones Científicas De Investigación
n-Ethyl-4-methoxyheptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-Ethyl-4-methoxyheptan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also participate in metabolic pathways, undergoing enzymatic transformations that modulate its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
n-Propyl-4-methoxyheptan-1-amine: Similar structure with a propyl group instead of an ethyl group.
n-Ethyl-4-ethoxyheptan-1-amine: Similar structure with an ethoxy group instead of a methoxy group.
n-Ethyl-4-methoxyhexan-1-amine: Similar structure with a hexane backbone instead of a heptane backbone.
Uniqueness
n-Ethyl-4-methoxyheptan-1-amine is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H23NO |
|---|---|
Peso molecular |
173.30 g/mol |
Nombre IUPAC |
N-ethyl-4-methoxyheptan-1-amine |
InChI |
InChI=1S/C10H23NO/c1-4-7-10(12-3)8-6-9-11-5-2/h10-11H,4-9H2,1-3H3 |
Clave InChI |
CSKCKCMPFLCDTD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCCNCC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13527885.png)
![rac-(1R,3R)-7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B13527887.png)
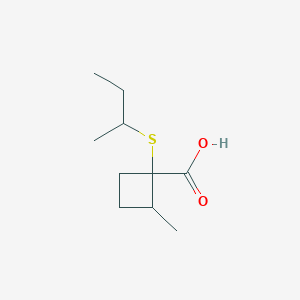
![methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B13527897.png)


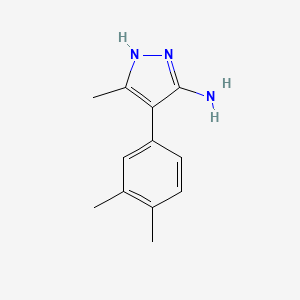
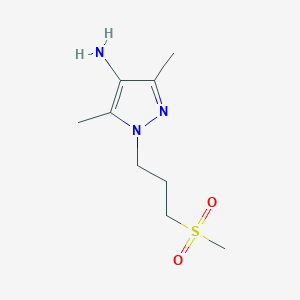
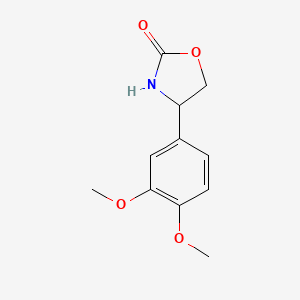
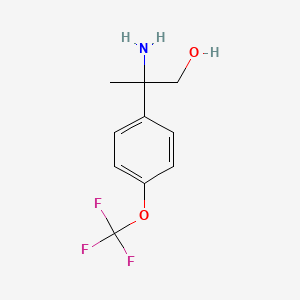
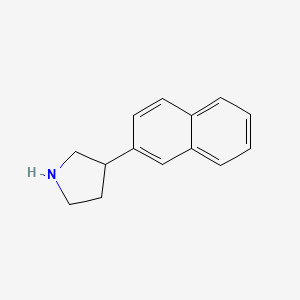
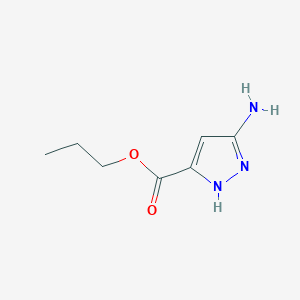

![8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13527963.png)
